1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate
1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate
FR-167653 is a p38 mitogen-activated protein kinase inhibitor, which suppresses the development of endometriosis in a murine model. FR-167653 meliorates murine bleomycin-induced pulmonary fibrosis. FR-167653 also exerts salutary effect on liver cirrhosis through downregulation of Runx2.
Brand Name:
Vulcanchem
CAS No.:
158876-66-5
VCID:
VC0001340
InChI:
InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4)
SMILES:
C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O
Molecular Formula:
C24H20FN5O6S
Molecular Weight:
525.5 g/mol
1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate
CAS No.: 158876-66-5
Cat. No.: VC0001340
Molecular Formula: C24H20FN5O6S
Molecular Weight: 525.5 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate - 158876-66-5](/images/no_structure.jpg)
Specification
Description | FR-167653 is a p38 mitogen-activated protein kinase inhibitor, which suppresses the development of endometriosis in a murine model. FR-167653 meliorates murine bleomycin-induced pulmonary fibrosis. FR-167653 also exerts salutary effect on liver cirrhosis through downregulation of Runx2. |
---|---|
CAS No. | 158876-66-5 |
Molecular Formula | C24H20FN5O6S |
Molecular Weight | 525.5 g/mol |
IUPAC Name | 1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid |
Standard InChI | InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4) |
Standard InChI Key | KCPHXRBKBLJJJJ-UHFFFAOYSA-N |
Isomeric SMILES | C1CN(N=C2N1NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O |
SMILES | C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O |
Canonical SMILES | C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O |
Appearance | white solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator